molecular formula C5H8O3 B021287 ethyl (2S)-oxirane-2-carboxylate CAS No. 111058-34-5

ethyl (2S)-oxirane-2-carboxylate

Cat. No. B021287
M. Wt: 116.11 g/mol
InChI Key: LSGWSXRILNPXKJ-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (2S)-oxirane-2-carboxylate derivatives involves various strategies, including the modification of the phenyl ring with substituents like Cl or CF3 to enhance activity. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate demonstrates significant hypoglycemic activity, indicating the critical role of substituent and chain length variations in the synthesis of active compounds (Eistetter & Wolf, 1982).

Molecular Structure Analysis

The molecular structure of ethyl (2S)-oxirane-2-carboxylate derivatives has been elucidated through various analytical techniques, including crystallography. The structural analysis reveals detailed insights into the conformation and spatial arrangement, which are crucial for understanding the compound's reactivity and interaction with biological targets (Sambyal et al., 2011).

Chemical Reactions and Properties

Ethyl (2S)-oxirane-2-carboxylate undergoes a variety of chemical reactions, highlighting its versatility. For example, its reactivity with aryl carboxylates in the presence of base leads to the formation of 1-alkyl-2-(aryloxy) ethyl carboxylates, showcasing its potential in synthetic organic chemistry (Funahashi, 1979).

Physical Properties Analysis

The physical properties of ethyl (2S)-oxirane-2-carboxylate, such as solubility, melting point, and boiling point, are fundamental for its handling and application in chemical syntheses. These properties are determined by the compound's molecular structure and influence its reactivity and stability under different conditions.

Chemical Properties Analysis

The chemical properties of ethyl (2S)-oxirane-2-carboxylate, including its acidity, basicity, and reactivity towards various reagents, are pivotal for its application in synthetic pathways. Its behavior in different chemical environments determines its utility as a building block in organic synthesis.

For more in-depth information on ethyl (2S)-oxirane-2-carboxylate, including its synthesis, molecular structure, and chemical properties, the following references provide comprehensive insights:

  • Eistetter, K., & Wolf, H. (1982). Synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives. Journal of Medicinal Chemistry (source).
  • Sambyal, A., Bamezai, R., Razdan, T. K., & Gupta, V. (2011). Synthesis and Crystal Structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate. Journal of Chemical Crystallography (source).
  • Funahashi, K. (1979). New Ring Opening Reactions of Oxiranes with Aryl Carboxylates. Bulletin of the Chemical Society of Japan (source).

Scientific Research Applications

Application

Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate, a new pentitol analog, was isolated from the cultured octocoral Paralemnalia thyrsoides .

Method of Application

The structure of this compound was established by spectroscopic analysis . The COSY spectrum of the compound enabled the determination of a structural unit, which was assembled with the assistance of an HMBC experiment .

Results

The analysis led to the isolation of a new pentitol derivative . The octocorals belonging to the genus Paralemnalia were found to be rich sources of sesquiterpenoids . Isolates from Paralemnalia were found to exhibit extensive bioactivities, such as anti-inflammatory activity, cytotoxicity, and neuroprotective activity .

Chemical Engineering

Application

In a study on the saponification reaction of ethyl acetate, different reactor systems were used: the T-shaped reactor, the interdigital microreactor, and the chicane microreactor .

Method of Application

The effect of the volume flow rate on reactor performance in these reactor systems was investigated . Experimental results were verified using the obtained kinetic model .

Green Chemistry

Application

Ethyl lactate, which is similar to ethyl (2S)-oxirane-2-carboxylate, is an environmentally benign solvent with effectiveness comparable to petroleum-based solvents .

Method of Application

Ethyl lactate is formed by the esterification reaction of ethanol and lactic acid, which can be generated from biomass raw materials through fermentation .

Results

The worldwide solvent market is about 30 million pounds per year, where ethyl lactate can have an important share . It is considered a chemical commodity and has attracted much attention in recent years .

Industrial Manufacturing

Application

Polyvalent mercaptans, which are similar to ethyl (2S)-oxirane-2-carboxylate, are anticipated to find applications in highly refractive resins, coating materials, adhesives, paints, etc .

Method of Application

Polyvalent mercaptans are characterized by their ability to contribute to photo-curing and thermo-curing reactions .

Results

Using this feature, it is anticipated that they will find applications in various industrial manufacturing processes .

Bioactive Compound Extraction

Application

Ethyl lactate, which is similar to ethyl (2S)-oxirane-2-carboxylate, is used for the extraction of bioactive compounds from natural sources .

Method of Application

Ethyl lactate is synthesized through the esterification reaction between ethanol and lactic acid, both reactants generated from biomass raw materials .

Results

Ethyl lactate is an environmentally benign solvent with effectiveness comparable to petroleum-based solvents . It is considered a chemical commodity and has attracted much attention in recent years .

Industrial Manufacturing

Application

Polyvalent mercaptans, which are similar to ethyl (2S)-oxirane-2-carboxylate, are anticipated to find applications in highly refractive resins, coating materials, adhesives, paints, etc .

Method of Application

Polyvalent mercaptans are characterized by their ability to contribute to photo-curing and thermo-curing reactions .

Results

Using this feature, it is anticipated that they will find applications in various industrial manufacturing processes .

Safety And Hazards

Safety and hazards information includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the compound could be modified or improved .

properties

IUPAC Name

ethyl (2S)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWSXRILNPXKJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911973
Record name Ethyl oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S)-oxirane-2-carboxylate

CAS RN

111058-34-5
Record name Ethyl (2S)-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111058-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2S)-oxirane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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